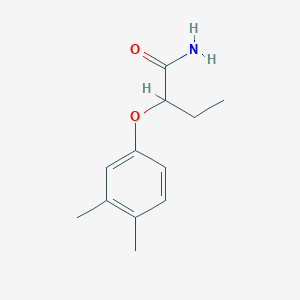

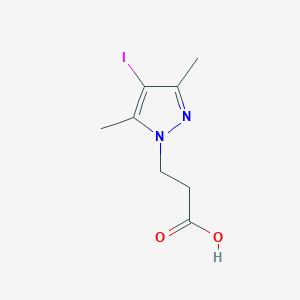

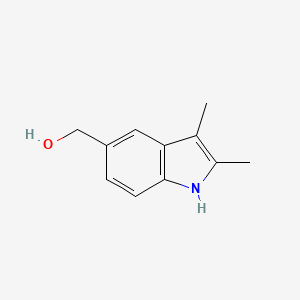

![molecular formula C19H28N2O3 B1327207 5-[3-(4-甲基哌嗪甲基)苯基]-5-氧代戊酸乙酯 CAS No. 898789-49-6](/img/structure/B1327207.png)

5-[3-(4-甲基哌嗪甲基)苯基]-5-氧代戊酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is not directly studied in the provided papers. However, the papers do discuss reactions and photolysis of structurally related compounds, which can provide insights into the behavior of similar ethyl oxovalerate derivatives. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate suggests that such compounds may undergo photoisomerisation and loss of carbon dioxide under certain conditions .

Synthesis Analysis

The synthesis of related compounds involves reactions with various amines and alcohols,

科学研究应用

化学反应和合成

研究表明,涉及类似于 5-[3-(4-甲基哌嗪甲基)苯基]-5-氧代戊酸乙酯的化合物的各种化学反应和合成过程。例如,Kurihara 等人(1980 年)描述了 3-乙氧基亚甲基-2,4-二氧代戊酸乙酯与苯肼和甲基肼的反应,导致不同的吡唑衍生物 (Kurihara, Uno, & Sakamoto, 1980)。同样,Ablajan 和 Xiamuxi(2012 年)讨论了在超声波辐射下利用 4-甲基-3-氧代戊酸甲酯合成异恶唑-5-酮和吡唑-5-酮 (Ablajan & Xiamuxi, 2012)。

药理特性

研究探索了相关化合物的药理特性。例如,Senda、Hirota 和 Notani(1974 年)研究了由 3-氧代戊酸乙酯合成的尿嘧啶衍生物的药理活性,发现具有潜在的镇痛和抗炎活性 (Senda, Hirota, & Notani, 1974)。

光解途径

已经研究了与 5-[3-(4-甲基哌嗪甲基)苯基]-5-氧代戊酸乙酯相关的化合物的な。Ang 和 Prager(1992 年)研究了 5-氧代-2-苯基-2,5-二氢异恶唑-4-羧酸乙酯的光解,揭示了光解途径的见解 (Ang & Prager, 1992)。

新型化合物的合成

使用相关的酯合成新型化合物已经有了大量研究。例如,Zheng 等人(2010 年)由 1-(2-氧代-2-苯乙基)-3-苯基-1H-吡唑-5-羧酸乙酯衍生物合成了新型苯乙醇衍生物,显示出抑制肺癌细胞生长的潜力 (Zheng et al., 2010)。

化学传感应用

还有一些关于化学传感应用的研究。Aysha 等人(2021 年)合成了一种新型比色化学传感器,使用杂化偶氮-吡唑/吡咯啉酮酯腙染料来检测金属阳离子 (Aysha, Mohamed, El-Sedik, & Youssef, 2021)。

脂氧合酶抑制

Vinayagam 等人(2017 年)合成了呋喃-3-羧酸烷基酯衍生物以抑制脂氧合酶酶,这对其潜在的药用应用具有重要意义 (Vinayagam, Gajbhiye, Mandal, Arumugam, Achari, & Jaisankar, 2017)。

未来方向

The future directions for the study of Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate could include further investigation into its synthesis, chemical reactions, and potential applications. Given the promising neuroprotective and anti-inflammatory properties of similar compounds , it would be interesting to explore these aspects of Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate as well.

属性

IUPAC Name |

ethyl 5-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-3-24-19(23)9-5-8-18(22)17-7-4-6-16(14-17)15-21-12-10-20(2)11-13-21/h4,6-7,14H,3,5,8-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVONZWISTWWQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643459 |

Source

|

| Record name | Ethyl 5-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898789-49-6 |

Source

|

| Record name | Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

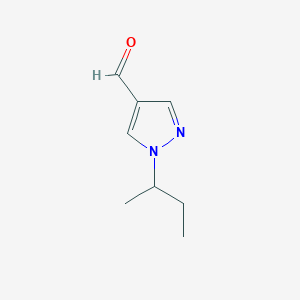

![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)

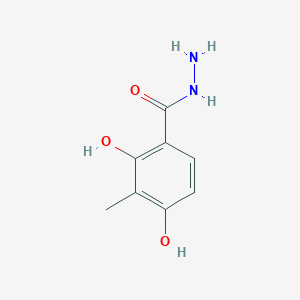

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

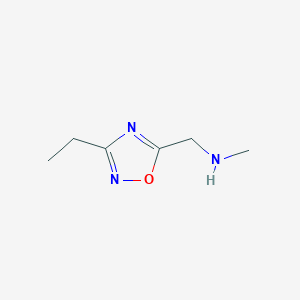

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)